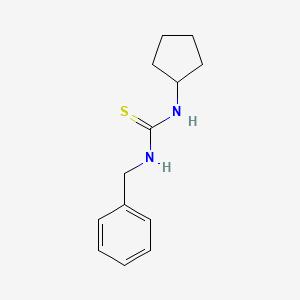

1-Benzyl-3-cyclopentylthiourea

説明

1-Benzyl-3-cyclopentylthiourea is a thiourea derivative featuring a benzyl group (C₆H₅CH₂–) at the N1 position and a cyclopentyl group (C₅H₉–) at the N3 position. Thioureas are characterized by the –NH–C(S)–NH– backbone and are widely studied for their structural diversity, coordination chemistry, and biological applications. For instance, synthesis protocols for similar derivatives often involve reacting primary amines with isothiocyanates, and their applications span metal coordination, crystallography, and anticancer research.

特性

IUPAC Name |

1-benzyl-3-cyclopentylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S/c16-13(15-12-8-4-5-9-12)14-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKUFPJUSNFYOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=S)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-cyclopentylthiourea can be synthesized through several methods. One common approach involves the reaction of benzyl isothiocyanate with cyclopentylamine in the presence of a suitable solvent such as ethanol. The reaction typically proceeds at room temperature, yielding the desired thiourea derivative .

Industrial Production Methods: Industrial production of 1-Benzyl-3-cyclopentylthiourea often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

化学反応の分析

Types of Reactions: 1-Benzyl-3-cyclopentylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of 1-Benzyl-3-cyclopentylthiourea can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Thiol derivatives, substituted thioureas.

科学的研究の応用

1-Benzyl-3-cyclopentylthiourea has found applications in several scientific research areas:

Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.

Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.

Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: It is used as a corrosion inhibitor and in the synthesis of other valuable chemical intermediates

作用機序

The mechanism of action of 1-Benzyl-3-cyclopentylthiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular membranes, disrupting their integrity and leading to cell death in microbial organisms. In cancer cells, it can induce apoptosis by activating specific signaling pathways .

類似化合物との比較

Comparison with Similar Compounds

Thiourea derivatives exhibit diverse properties depending on substituents. Below, key analogs are compared based on structural features, synthesis, physical properties, and applications.

Structural Features and Substituent Effects

Substituents at the N1 and N3 positions critically influence electronic properties, solubility, and reactivity:

- Benzyl vs. Benzoyl groups : Benzyl (C₆H₅CH₂–) is electron-donating, enhancing nucleophilicity, whereas benzoyl (C₆H₅C(O)–) introduces electron-withdrawing effects, altering metal-binding affinity.

- Cycloalkyl vs.

Key Research Findings

- Electronic Effects : Benzoyl-substituted thioureas exhibit stronger hydrogen-bonding interactions due to polarized C=O and C=S groups.

- Steric Influences : Bulky substituents (e.g., phenethyl in 1-Benzyl-3-phenethyl-2-thiourea) reduce crystallization symmetry but enhance thermal stability.

- Biological Performance : Pt(II) complexes of H₂BPT show IC₅₀ values < 10 µM in HeLa cells, outperforming cisplatin in some assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。